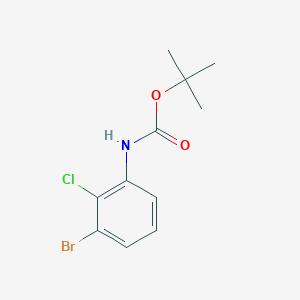
tert-Butyl (3-bromo-2-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-bromo-2-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrClNO2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-2-chlorophenyl)carbamate typically involves the reaction of 3-bromo-2-chloroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure the desired product is obtained.
化学反应分析
Types of Reactions: tert-Butyl (3-bromo-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with methoxide yields the corresponding methoxy derivative.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
科学研究应用
Chemistry: tert-Butyl (3-bromo-2-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
作用机制
The mechanism of action of tert-Butyl (3-bromo-2-chlorophenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is similar to that of other carbamate derivatives, which are known to inhibit enzymes such as acetylcholinesterase .
相似化合物的比较
- tert-Butyl (4-bromo-3-chlorophenyl)carbamate
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness: tert-Butyl (3-bromo-2-chlorophenyl)carbamate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C11H13BrClNO2 |
|---|---|
分子量 |
306.58 g/mol |
IUPAC 名称 |
tert-butyl N-(3-bromo-2-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) |
InChI 键 |
ZWHUVILJDOUGDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)

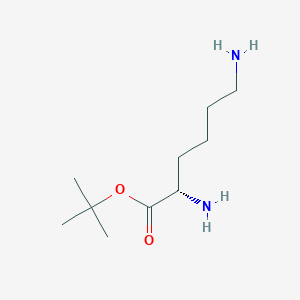
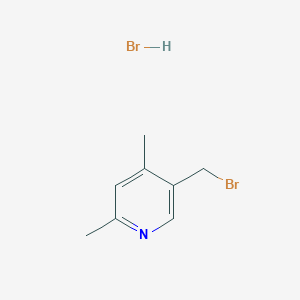
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
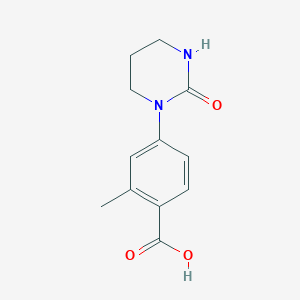

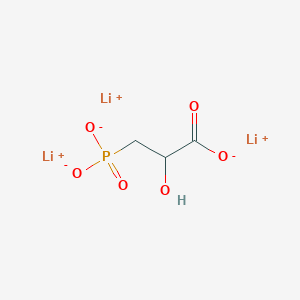
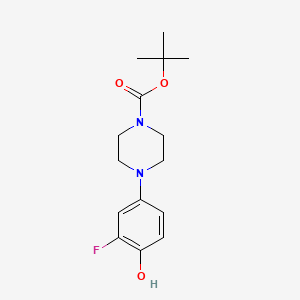



![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
